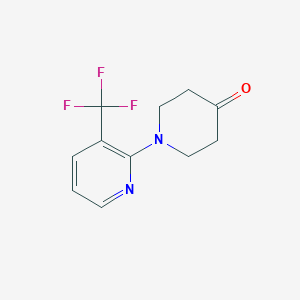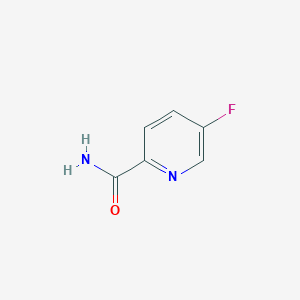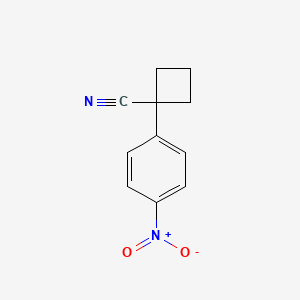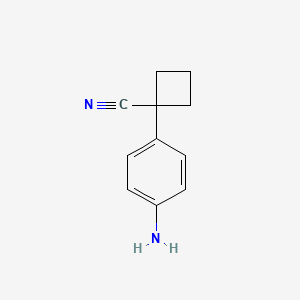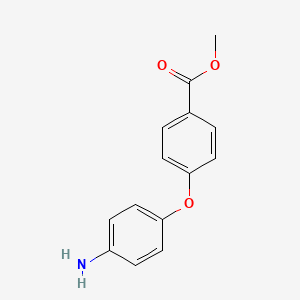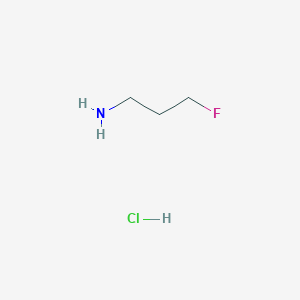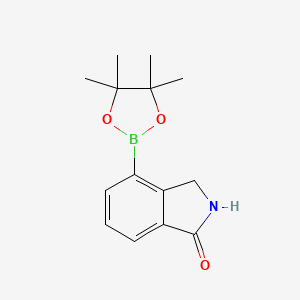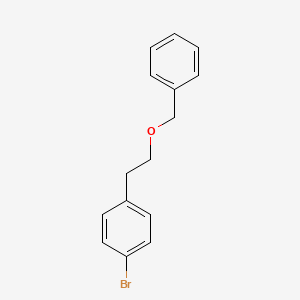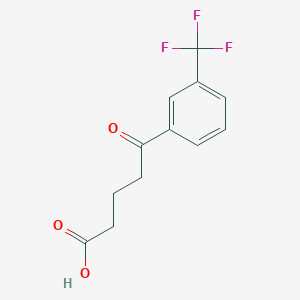
5-Oxo-5-(3-trifluoromethylphenyl)valeric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that might be expected from 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid. For instance, the first paper discusses a microbial metabolite derived from dietary flavan-3-ols, which shares a similar structural motif of a substituted valeric acid derivative . The second paper focuses on a different compound, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which, while not the same, is also a substituted 5-oxo carboxylic acid and thus may exhibit some comparable properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically start from simpler precursors. In the first paper, the synthesis of 5-(3',4'-dihydroxyphenyl)-γ-valerolactone is achieved, which suggests that the synthesis of 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid could potentially be carried out through similar lactonization reactions or other suitable synthetic routes . The second paper does not provide a direct synthesis route for the compound of interest but does detail the characterization of a synthesized 5-oxo carboxylic acid derivative, which could inform the analytical techniques applicable to 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid has been analyzed using various spectroscopic techniques. For example, the second paper uses single-crystal X-ray diffraction, FT-IR, NMR, and UV-Visible spectroscopy, along with computational methods such as density functional theory (DFT), to study the structure of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid . These methods could be applied to determine the molecular structure of 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid, providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
While the specific chemical reactions of 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid are not discussed in the provided papers, the analysis of related compounds can shed light on potential reactivity. The presence of the 5-oxo group in the structure suggests that it may undergo typical carboxylic acid derivative reactions, such as esterification or amidation. The trifluoromethyl group could also influence the compound's reactivity by affecting its electronic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid can be inferred from the properties of structurally related compounds. The first paper provides information on the antioxidant capacity of a similar compound, which could suggest that 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid may also possess antioxidant properties . The second paper discusses the thermodynamic parameters, electrostatic potential, and other electronic properties of a 5-oxo carboxylic acid derivative, which could be relevant to understanding the behavior of 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid in various environments .
Aplicaciones Científicas De Investigación
Catabolism by Intestinal Microbiota
The catabolism of compounds like (+)-catechin and (-)-epicatechin by rat intestinal microbiota reveals metabolites such as 4-hydroxy-5-(3-hydroxyphenyl)valeric acid and 4-oxo-5-(3-hydroxyphenyl)valeric acid. These findings, by Takagaki and Nanjo (2013), suggest potential pathways for the metabolic breakdown of related compounds in the gastrointestinal environment (Takagaki & Nanjo, 2013).
Role in Chemical Synthesis
Ghosh et al. (2015) explored the oxidation kinetics of valeraldehyde, a precursor to valeric acid, under various conditions, highlighting the significance of valeric acid in chemical synthesis for industrial applications such as solvents and pharmaceuticals (Ghosh, Sar, Malik, & Saha, 2015).
Solid-Phase Peptide Synthesis
Research by Somlai et al. (2001) involved the synthesis of a compound with a valeric acid component for use in solid-phase peptide synthesis, demonstrating its utility in the synthesis of complex biological molecules (Somlai, Hegyes, Fenyö, Tóth, Penke, & Voelter, 2001).
Biochemical and Pharmacological Studies
Studies like those by Ye et al. (2017) and Muro et al. (2003) focus on the bioactivity of similar compounds, such as 5-oxo-ETE, and their roles in inflammatory processes and cellular signaling, which are crucial for understanding various disease mechanisms and potential therapeutic targets (Ye, Chourey, Wang, Chintam, Gravel, Powell, & Rokach, 2017); (Muro, Hamid, Olivenstein, Taha, Rokach, & Powell, 2003).
Development of Novel Catalysts and Reagents
Research by Kulyk et al. (2017) and Zhou et al. (2018) on valeric acid and related compounds explores the development of novel catalysts and reagents for industrial and pharmaceutical applications, emphasizing their versatility in chemical reactions and processes (Kulyk, Palianytsia, Alexander, Azizova, Borysenko, Kartel, Larsson, & Kulik, 2017); (Zhou, Zhu, Deng, & Fu, 2018).
Impact on Cell Cultures and Bioprocessing
Park et al. (2016) investigated the effects of valeric acid on cell cultures, particularly in enhancing monoclonal antibody production, demonstrating its potential in biotechnological applications (Park, Noh, Woo, Kim, & Lee, 2016).
Tissue Distribution and Biotransformation
Yoshisue et al. (2000) studied the tissue distribution and biotransformation of compounds related to valeric acid, providing insights into their pharmacokinetics and potential therapeutic applications (Yoshisue, Masuda, Matsushima, Ikeda, Nagayama, & Kawaguchi, 2000).
Propiedades
IUPAC Name |
5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9-4-1-3-8(7-9)10(16)5-2-6-11(17)18/h1,3-4,7H,2,5-6H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVZZUNNBDSHQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620424 |
Source


|
| Record name | 5-Oxo-5-[3-(trifluoromethyl)phenyl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-(3-trifluoromethylphenyl)valeric acid | |
CAS RN |
502650-98-8 |
Source


|
| Record name | 5-Oxo-5-[3-(trifluoromethyl)phenyl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)
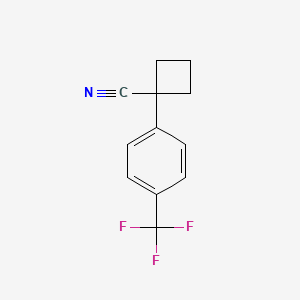
![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)
![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)
